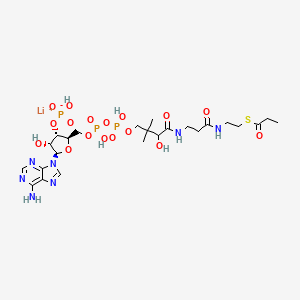
N-Propionyl coenzyme a lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propionyl coenzyme A lithium salt is a derivative of propionic acid and coenzyme A. It is an essential intermediate in various metabolic pathways, particularly in the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine . This compound plays a crucial role in the methylaspartate cycle and is formed during the β-oxidation of odd-chain fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propionyl coenzyme A lithium salt can be synthesized through the reaction of propionic acid with coenzyme A in the presence of lithium ions. The reaction typically involves the activation of propionic acid to propionyl chloride, followed by its reaction with coenzyme A under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize product quality .
Chemical Reactions Analysis
Types of Reactions
N-Propionyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propionyl-CoA derivatives.
Reduction: Reduction reactions can convert it into other coenzyme A derivatives.
Substitution: It can participate in substitution reactions to form different acyl-CoA compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acyl-CoA derivatives, which are crucial intermediates in metabolic pathways. These derivatives play significant roles in energy production and biosynthesis .
Scientific Research Applications
N-Propionyl coenzyme A lithium salt has numerous applications in scientific research:
Chemistry: It is used to study the specificity and kinetics of enzymes involved in coenzyme A metabolism.
Biology: It helps in understanding the metabolic pathways of branched-chain amino acids and fatty acids.
Medicine: Research on this compound aids in the study of metabolic disorders such as propionic acidemia.
Mechanism of Action
N-Propionyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic reactions. It interacts with enzymes such as propionyl-CoA carboxylase, which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is crucial for the metabolism of odd-chain fatty acids and certain amino acids .
Comparison with Similar Compounds
Similar Compounds
- Acetyl coenzyme A lithium salt
- Butyryl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
- Succinyl coenzyme A sodium salt
- Methylmalonyl coenzyme A tetralithium salt hydrate
Uniqueness
N-Propionyl coenzyme A lithium salt is unique due to its specific role in the catabolism of branched-chain amino acids and its involvement in the methylaspartate cycle. Unlike other acyl-CoA derivatives, it is specifically formed during the β-oxidation of odd-chain fatty acids and plays a critical role in energy production and biosynthesis .
Properties
CAS No. |
108321-21-7 |
|---|---|
Molecular Formula |
C24H40LiN7O17P3S |
Molecular Weight |
830.6 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1 |
InChI Key |
CXNLEKKSVXVZAF-IEQRABFGSA-N |
SMILES |
[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Isomeric SMILES |
[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)


![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)


